molecular formula C20H16B2O6 B3025635 (S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid CAS No. 957111-27-2

(S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid

Cat. No.: B3025635
CAS No.: 957111-27-2
M. Wt: 374.0
InChI Key: JQGYHOADNLSJJI-UHFFFAOYSA-N
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Description

(S)-2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-diboronic acid is a chiral organic compound that features two boronic acid groups attached to a binaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-diboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the binaphthalene backbone, which can be derived from commercially available naphthalene derivatives.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired (S)-2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-diboronic acid in high purity.

Industrial Production Methods

While specific industrial production methods for (S)-2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-diboronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-diboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The boronic acid groups can be reduced to form boranes or other reduced species.

    Substitution: The compound can participate in substitution reactions where the boronic acid groups are replaced by other functional groups through nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce boranes. Substitution reactions can lead to a variety of functionalized binaphthalene derivatives.

Scientific Research Applications

(S)-2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-diboronic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (S)-2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-diboronic acid exerts its effects involves interactions with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dihydroxy-1,1’-binaphthalene: Lacks the boronic acid groups but shares the binaphthalene backbone.

    3,3’-Dibromo-2,2’-dihydroxy-1,1’-binaphthalene: Contains bromine atoms instead of boronic acid groups.

    2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylic acid: Features carboxylic acid groups instead of boronic acid groups

Uniqueness

(S)-2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-diboronic acid is unique due to the presence of both boronic acid groups and the chiral binaphthalene backbone. This combination imparts distinct reactivity and selectivity, making it valuable in asymmetric synthesis and catalysis.

Properties

IUPAC Name

[4-(3-borono-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalen-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16B2O6/c23-19-15(21(25)26)9-11-5-1-3-7-13(11)17(19)18-14-8-4-2-6-12(14)10-16(20(18)24)22(27)28/h1-10,23-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGYHOADNLSJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2C(=C1O)C3=C(C(=CC4=CC=CC=C43)B(O)O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16B2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674307
Record name (2,2'-Dihydroxy[1,1'-binaphthalene]-3,3'-diyl)diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957111-27-2
Record name (2,2'-Dihydroxy[1,1'-binaphthalene]-3,3'-diyl)diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid
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(S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid
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(S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid

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